2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

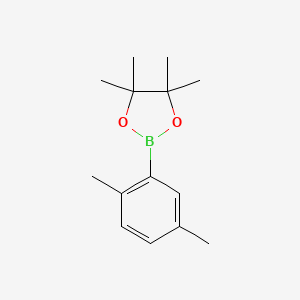

2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester belonging to the 1,3,2-dioxaborolane family, characterized by a pinacol-protected boron center attached to a 2,5-dimethylphenyl group. This compound is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stability under ambient conditions and compatibility with transition-metal catalysts. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) framework provides steric protection to the boron atom, enhancing its shelf life and reaction efficiency .

Propiedades

IUPAC Name |

2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-10-7-8-11(2)12(9-10)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEXYCYPLLWKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579283 | |

| Record name | 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356570-53-1 | |

| Record name | 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356570-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2,5-Dimethylphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the organoboron compound with halides or triflates in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 232.13 g/mol. The structure features a dioxaborolane ring which is known for its reactivity in forming covalent bonds with various substrates. This property is particularly valuable in the synthesis of complex organic molecules.

Synthetic Applications

2.1. Cross-Coupling Reactions

One of the primary applications of 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and electrophiles like halides or triflates. The use of this compound can enhance yields and selectivity in synthesizing biaryl compounds which are crucial in pharmaceuticals and agrochemicals .

2.2. Synthesis of Boronic Esters

The compound can also be utilized to synthesize various boronic esters through reactions with alcohols or phenols. These boronic esters serve as important intermediates in organic synthesis and are especially useful in the preparation of biologically active molecules .

Medicinal Chemistry

3.1. Anticancer Agents

Research indicates that derivatives of this compound exhibit potential anticancer properties. The compound's ability to form stable complexes with certain biomolecules may inhibit cancer cell proliferation by interfering with cellular signaling pathways .

3.2. Drug Development

In drug development processes, this compound can serve as a building block for synthesizing novel therapeutic agents. Its versatility allows chemists to modify its structure to optimize biological activity and pharmacokinetic properties .

Material Science Applications

4.1. Polymer Chemistry

In material science, this compound is used to create dynamic covalent networks in polymer chemistry. These materials can exhibit self-healing properties due to the reversible nature of boronic ester linkages . This application is particularly relevant for developing advanced materials that require durability and adaptability.

4.2. Sensor Development

The unique chemical properties of this compound make it suitable for use in sensor technologies. For instance, it can be incorporated into polymer matrices that respond to environmental changes or specific analytes through changes in optical or electrical properties .

Case Studies and Research Findings

Mecanismo De Acción

In Suzuki-Miyaura coupling, the compound acts as a boron source that undergoes transmetalation with a palladium complex. The mechanism involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Properties

Actividad Biológica

2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H23BO2

- Molecular Weight : 258.16 g/mol

- CAS Number : 1377197-11-9

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents like methanol and DMSO .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The boron atom in the dioxaborolane structure facilitates coordination with nucleophiles in biological systems. This interaction can modulate various biochemical pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

- In vitro studies have shown that dioxaborolanes can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- A study demonstrated that the compound could sensitize cancer cells to chemotherapeutic agents by altering drug metabolism pathways .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes involved in metabolic processes:

- Diacylglycerol acyltransferase (DGAT) Inhibition : Similar dioxaborolanes have been reported to inhibit DGAT1, an enzyme critical for triglyceride synthesis. This inhibition can lead to reduced lipid accumulation in cells and has implications for treating obesity and related metabolic disorders .

Case Studies

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial:

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?

The compound is typically synthesized via cross-coupling reactions using palladium or nickel catalysts. For example, magnesium-mediated coupling under inert conditions (Schlenk technique) with yields up to 85% has been reported . Purity optimization involves column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) and recrystallization. Storage under argon is critical to prevent hydrolysis .

Q. How is this dioxaborolane characterized structurally, and what analytical techniques are most reliable?

Key techniques include:

- NMR : NMR to confirm boronate ester formation (characteristic peaks at δ ~30-35 ppm) and / NMR for aryl substituents .

- X-ray crystallography : Resolves steric effects of the 2,5-dimethylphenyl group and confirms dioxaborolane ring geometry .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for CHBO) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as:

- A boron source in Suzuki-Miyaura cross-coupling for C-C bond formation .

- A precursor for α-aminoboronic acids, which inhibit serine proteases .

- A substrate in Ir-catalyzed photoredox reactions for coupling with carbonyl compounds .

Advanced Research Questions

Q. How do steric effects from the 2,5-dimethylphenyl group influence reactivity in cross-coupling reactions?

The substituents increase steric hindrance, slowing transmetallation but improving regioselectivity. Comparative studies with less hindered analogs (e.g., phenylboronic esters) show reduced side reactions (e.g., protodeboronation) but require optimized catalysts like PdCl(dppf) . Kinetic studies using NMR can track reaction progress .

Q. What experimental strategies resolve contradictions in reported reaction yields (e.g., 56% vs. 87%) under similar conditions?

Key variables include:

- Catalyst system : Rhodium complexes (e.g., [Rh(cod)Cl]) may outperform palladium in enantioselective reactions .

- Solvent polarity : Polar solvents (DMF, dioxane) enhance solubility but may promote side reactions.

- Temperature : Higher temperatures (e.g., 135°C) improve kinetics but risk decomposition . Methodological replication with controlled moisture/oxygen levels (via Schlenk lines) is critical .

Q. How can computational modeling guide the design of derivatives for targeted applications (e.g., protease inhibition)?

DFT calculations (e.g., B3LYP/6-31G*) predict:

Q. What are the implications of conflicting data on the compound’s stability under different storage conditions?

While the compound is stable under argon at -20°C for years , trace moisture induces hydrolysis, forming boronic acids. NMR monitoring over time and Karl Fischer titration for water content are advised. Contradictions in stability studies often arise from inadequate inert atmosphere control during handling .

Methodological Tables

Q. Table 1: Representative Reaction Yields Under Varied Conditions

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NiCl/dppf | THF | 135 | 85 | |

| [Rh(cod)Cl]/BINAP | Dioxane | 60 | 56 | |

| CuCl/LiOMe | DMA | 30 | 87 |

Q. Table 2: Key Spectral Data for Structural Confirmation

| Technique | Key Signals |

|---|---|

| NMR | δ 32.5 ppm (quartet, J = 90 Hz) |

| NMR | δ 1.3 ppm (s, 12H, pinacol CH) |

| HRMS (ESI+) | m/z 245.1542 [M+H]+ (calc. 245.1548) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.